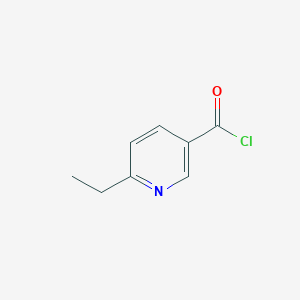
6-Ethylpyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylpyridine-3-carbonyl chloride, also known as 6-EPC, is a chemical compound that belongs to the pyridine family. It is widely used in scientific research for its ability to modify and synthesize complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Ethylpyridine-3-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in chemical reactions. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new compounds. The reactivity of 6-Ethylpyridine-3-carbonyl chloride makes it a useful tool for the modification and synthesis of complex molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride. However, it has been shown to have low toxicity and is not considered to be harmful to human health. It is important to note that 6-Ethylpyridine-3-carbonyl chloride should be handled with care as it is a corrosive and irritant chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Ethylpyridine-3-carbonyl chloride in lab experiments include its reactivity and versatility in modifying and synthesizing complex molecules. It is also a relatively inexpensive reagent and can be easily synthesized in the lab. However, the limitations of using 6-Ethylpyridine-3-carbonyl chloride include its corrosive and irritant properties, which require careful handling and safety precautions. Additionally, the reactivity of 6-Ethylpyridine-3-carbonyl chloride can make it difficult to control reactions and obtain specific products.
Direcciones Futuras
There are several future directions for the use of 6-Ethylpyridine-3-carbonyl chloride in scientific research. One potential direction is the synthesis of new heterocyclic compounds with pharmaceutical applications. Another direction is the development of new synthetic methods using 6-Ethylpyridine-3-carbonyl chloride as a key reagent. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride.
Conclusion
In conclusion, 6-Ethylpyridine-3-carbonyl chloride is a useful reagent for the modification and synthesis of complex molecules in scientific research. Its reactivity and versatility make it a valuable tool for the synthesis of heterocyclic compounds and pharmaceuticals. However, its corrosive and irritant properties require careful handling and safety precautions. Further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride, as well as to explore new applications and synthetic methods.
Métodos De Síntesis
The synthesis of 6-Ethylpyridine-3-carbonyl chloride can be achieved through a multistep process starting with the reaction of 6-ethylpyridine with phosphorus oxychloride. This reaction produces 6-ethylpyridine-3-carboxylic acid chloride, which can then be converted to 6-Ethylpyridine-3-carbonyl chloride through a reaction with thionyl chloride. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
6-Ethylpyridine-3-carbonyl chloride is widely used in scientific research as a reagent for the modification and synthesis of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals. 6-Ethylpyridine-3-carbonyl chloride can be used as a starting material for the synthesis of various pyridine derivatives, such as 6-ethyl-2-methylpyridine-3-carboxamide, which has been shown to have anti-tuberculosis activity.
Propiedades
Número CAS |
121070-97-1 |
|---|---|
Nombre del producto |
6-Ethylpyridine-3-carbonyl chloride |
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
6-ethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3 |
Clave InChI |
VLBPWPGWPKPGPU-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
SMILES canónico |
CCC1=NC=C(C=C1)C(=O)Cl |
Sinónimos |
3-Pyridinecarbonyl chloride, 6-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



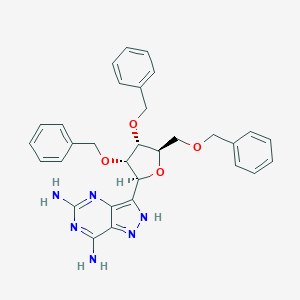

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
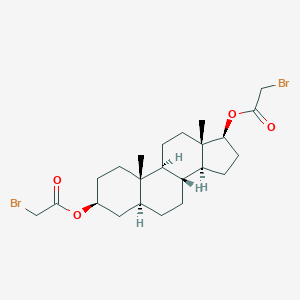
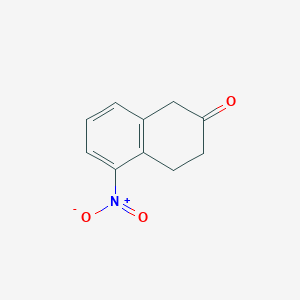


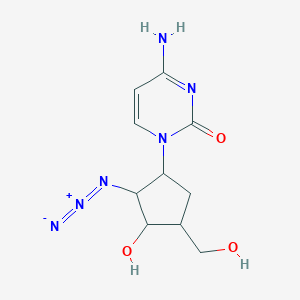
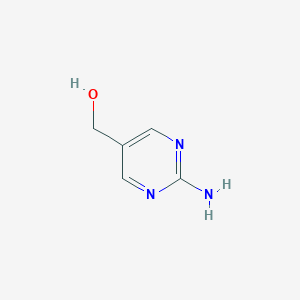
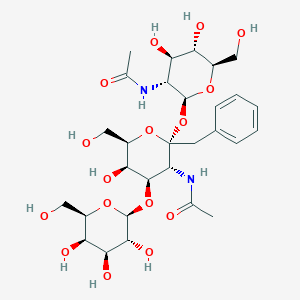

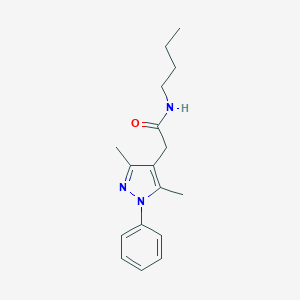
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
